5-Hydroxy Indapamide

Beschreibung

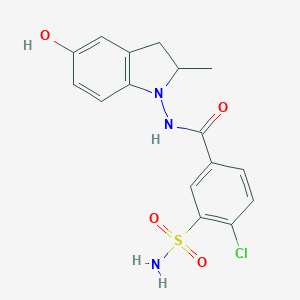

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPVNNMMMDXBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925693 | |

| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126750-70-7 | |

| Record name | 5-Hydroxyindapamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy Indapamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a widely prescribed diuretic and antihypertensive agent, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, 5-Hydroxy Indapamide has garnered significant interest due to its potential pharmacological activity and its role as a key biomarker in pharmacokinetic studies. This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 5-Hydroxy Indapamide, tailored for researchers and professionals in drug development. The proposed synthesis is strategically designed for regiochemical control and is presented with detailed step-by-step considerations, mechanistic insights, and relevant references to authoritative literature.

Introduction: The Significance of 5-Hydroxy Indapamide

Indapamide is a non-thiazide sulfonamide diuretic that exerts its therapeutic effects by inhibiting sodium reabsorption in the cortical diluting segment of the distal convoluted tubule. Its efficacy in managing hypertension is well-established.[1] The metabolic fate of Indapamide is complex, with the parent drug being extensively transformed in the liver.[2][3] One of its major metabolites is formed through the hydroxylation of the indoline ring, primarily at the 5-position, to yield 5-Hydroxy Indapamide. Understanding the synthesis of this metabolite is crucial for several reasons:

-

Pharmacokinetic and Metabolism Studies: Access to a pure standard of 5-Hydroxy Indapamide is essential for accurately quantifying its levels in biological matrices, which is fundamental for detailed pharmacokinetic and drug metabolism (DMPK) studies.

-

Pharmacological Activity Assessment: Investigating the pharmacological profile of 5-Hydroxy Indapamide can provide insights into whether the metabolite contributes to the overall therapeutic effect or potential side effects of the parent drug.

-

Impurity Reference Standard: A well-characterized synthetic sample of 5-Hydroxy Indapamide can serve as a reference standard for identifying and quantifying it as a potential impurity in the bulk manufacturing of Indapamide.

This guide will focus on a logical and efficient synthetic approach to 5-Hydroxy Indapamide, emphasizing the strategic introduction of the critical hydroxyl group.

Retrosynthetic Analysis: Devising a Strategic Pathway

A retrosynthetic analysis of 5-Hydroxy Indapamide suggests two primary strategies for its construction.

Caption: Proposed synthetic pathway for 5-Hydroxy Indapamide.

Part A: Synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride

This key intermediate is a common precursor in the synthesis of Indapamide and its analogs. Its preparation is well-documented in the literature.

Step 1: Chlorosulfonation and Ammonolysis of 4-Chlorobenzoic Acid

The synthesis begins with the chlorosulfonation of 4-chlorobenzoic acid using chlorosulfonic acid. The resulting sulfonyl chloride is then treated with ammonia to yield 4-chloro-3-sulfamoylbenzoic acid.

-

Experimental Protocol:

-

To a stirred solution of chlorosulfonic acid, slowly add 4-chlorobenzoic acid at a controlled temperature (typically below 10 °C).

-

After the addition is complete, the reaction mixture is gently warmed to drive the reaction to completion.

-

The mixture is then carefully poured onto crushed ice, and the precipitated 4-chloro-3-(chlorosulfonyl)benzoic acid is collected by filtration.

-

The crude sulfonyl chloride is then added portion-wise to a cooled, concentrated aqueous ammonia solution.

-

The reaction mixture is stirred until the ammonolysis is complete.

-

Acidification of the solution with a mineral acid (e.g., HCl) precipitates 4-chloro-3-sulfamoylbenzoic acid, which is then filtered, washed, and dried.

-

Step 2: Conversion to the Acid Chloride

The carboxylic acid is converted to the more reactive acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂).

-

Experimental Protocol:

-

A mixture of 4-chloro-3-sulfamoylbenzoic acid and an excess of thionyl chloride is heated under reflux, often with a catalytic amount of dimethylformamide (DMF).

-

The reaction progress is monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to afford the crude 4-chloro-3-sulfamoylbenzoyl chloride, which can often be used in the next step without further purification.

-

| Intermediate | Starting Material | Reagents | Typical Yield |

| 4-Chloro-3-sulfamoylbenzoic acid | 4-Chlorobenzoic acid | 1. HSO₃ Cl 2 . NH₄OH | 75-85% |

| 4-Chloro-3-sulfamoylbenzoyl chloride | 4-Chloro-3-sulfamoylbenzoic acid | SOCl₂, cat. DMF | >90% |

Part B: Synthesis of 1-Amino-5-hydroxy-2-methylindoline

This fragment represents the more synthetically challenging portion of the molecule, requiring the construction of the hydroxylated indoline ring system and the introduction of the N-amino group.

Step 3: Nenitzescu Indole Synthesis

The Nenitzescu reaction is a powerful method for the synthesis of 5-hydroxyindoles. [4][5][6]In this step, p-benzoquinone reacts with ethyl 3-aminocrotonate to form ethyl 5-hydroxy-2-methylindole-3-carboxylate.

-

Causality of Experimental Choices: The choice of the Nenitzescu reaction is strategic as it directly installs the required 5-hydroxy-2-methylindole core in a single step from readily available starting materials. The reaction proceeds through a series of Michael additions, cyclizations, and aromatization steps. [6]* Experimental Protocol:

-

A solution of p-benzoquinone in a suitable solvent (e.g., acetone, ethanol, or dichloromethane) is prepared.

-

Ethyl 3-aminocrotonate is added to the solution, and the mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed, and the crude product is purified by column chromatography or recrystallization to yield ethyl 5-hydroxy-2-methylindole-3-carboxylate.

-

Step 4: Hydrolysis and Decarboxylation

The ester group at the 3-position is removed through hydrolysis followed by decarboxylation to yield 5-hydroxy-2-methylindole.

-

Experimental Protocol:

-

The ethyl 5-hydroxy-2-methylindole-3-carboxylate is heated under reflux in a strong basic solution (e.g., aqueous NaOH or KOH).

-

The hydrolysis of the ester to the corresponding carboxylate is monitored by TLC.

-

The reaction mixture is then acidified, which induces the decarboxylation of the β-keto acid intermediate to afford 5-hydroxy-2-methylindole.

-

The product is extracted with an organic solvent and purified.

-

Step 5: Reduction of the Indole to Indoline

The indole ring is reduced to the corresponding indoline. Various reducing agents can be employed for this transformation.

-

Causality of Experimental Choices: A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents like sodium cyanoborohydride in acetic acid can also be used. The choice depends on the scale of the reaction and the available equipment.

-

Experimental Protocol (Catalytic Hydrogenation):

-

5-Hydroxy-2-methylindole is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

-

A catalytic amount of Pd/C is added to the solution.

-

The mixture is subjected to hydrogenation in a Parr apparatus or under a balloon of hydrogen until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give 5-hydroxy-2-methylindoline.

-

Step 6: N-Amination of 5-Hydroxy-2-methylindoline

The final step in the synthesis of this key intermediate is the introduction of the amino group at the N-1 position. This is typically achieved through a two-step process of nitrosation followed by reduction.

-

Experimental Protocol:

-

Nitrosation: 5-Hydroxy-2-methylindoline is dissolved in an acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the N-nitroso derivative, 1-nitroso-5-hydroxy-2-methylindoline. [7] 2. Reduction: The crude N-nitroso intermediate is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include zinc dust in acetic acid or catalytic hydrogenation. The resulting 1-amino-5-hydroxy-2-methylindoline is then isolated, often as a salt to improve stability.

-

Part C: Final Coupling to Yield 5-Hydroxy Indapamide

Step 7: Amide Bond Formation

The final step is the acylation of 1-amino-5-hydroxy-2-methylindoline with 4-chloro-3-sulfamoylbenzoyl chloride.

-

Causality of Experimental Choices: This is a standard nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used.

-

Experimental Protocol:

-

1-Amino-5-hydroxy-2-methylindoline (or its salt, from which the free base is generated in situ) is dissolved or suspended in an anhydrous aprotic solvent.

-

A base, such as triethylamine, is added to the mixture.

-

A solution of 4-chloro-3-sulfamoylbenzoyl chloride in the same solvent is added dropwise at a controlled temperature (e.g., 0-5 °C).

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction mixture is then worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).

-

The crude product is purified by column chromatography or recrystallization to afford pure 5-Hydroxy Indapamide.

-

Alternative Approach: Late-Stage Hydroxylation (Strategy 2)

While Strategy 1 is proposed as the more robust route, it is worth briefly considering the potential of a late-stage hydroxylation of Indapamide. This would involve the direct introduction of a hydroxyl group at the 5-position of the indoline ring of the pre-formed Indapamide molecule.

-

Challenges: The primary challenge lies in achieving high regioselectivity. The indoline ring has multiple positions susceptible to electrophilic attack, and controlling the reaction to favor the 5-position over others (such as the 7-position) can be difficult. This could lead to the formation of a mixture of isomers that are challenging to separate.

-

Potential Methods:

-

Directed Ortho-Metalation (DoM): If a suitable directing group can be installed on the indoline nitrogen, it might be possible to direct metalation and subsequent hydroxylation to the adjacent 5-position.

-

Biocatalysis: The use of specific cytochrome P450 enzymes could potentially offer high regioselectivity for the hydroxylation, mimicking the metabolic pathway. However, developing a practical and scalable biocatalytic process can be a significant undertaking.

-

Given these challenges, the convergent approach of Strategy 1 remains the more practical and reliable method for the laboratory-scale synthesis of pure 5-Hydroxy Indapamide.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for 5-Hydroxy Indapamide. The proposed convergent strategy, commencing with the Nenitzescu indole synthesis to construct the 5-hydroxy-2-methylindole core, offers a high degree of control over the crucial regiochemistry of the hydroxyl group. The subsequent steps of indole reduction, N-amination, and final amide coupling with the pre-synthesized 4-chloro-3-sulfamoylbenzoyl chloride fragment provide a logical and efficient route to the target molecule. This detailed guide, complete with experimental considerations and mechanistic rationale, serves as a valuable resource for researchers and professionals engaged in the synthesis of drug metabolites and related pharmaceutical compounds.

References

- Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Bulletin de la Société de Chimie de Roumanie, 11, 37-43.

-

Caruso, F. R., & Freston, J. W. (1984). Pharmacokinetics and clinical pharmacology of indapamide. American heart journal, 108(3 Pt 2), 705–711. [Link]

-

Allen, G. R., Jr., Pidacks, C., & Weiss, M. J. (1966). The Nenitzescu Indole Synthesis. I. The Condensation of 1,4-Benzoquinones with Ethyl β-Aminocrotonate. Journal of the American Chemical Society, 88(11), 2536–2544. [Link]

-

Wright, J. B., & Willette, R. E. (1962). Anticonvulsants. I. 1-Amino-2,3-dihydro-2-methyl-1H-indoles and Related Compounds. Journal of Medicinal and Pharmaceutical Chemistry, 5, 815–822. [Link]

-

Campbell, D. B. (1983). The metabolism of indapamide. Current Medical Research and Opinion, 8(sup3), 9-22. [Link]

-

Kappe, T., & Ziegler, E. (1968). Die Nenitzescu-Reaktion, I.: Eine Übersicht. Angewandte Chemie, 80(5), 190–200. [Link]

- Google Patents. (1985).

- Google Patents. (2013). Preparation method of indapamide. CN103467355A.

- Google Patents. (1991). Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide. EP0462016A1.

-

PubChem. (n.d.). Indapamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2009). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

-

ResearchGate. (2019). Nenitzescu 5‐Hydroxyindole Synthesis. [Link]

-

REVISTA DE CHIMIE. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. [Link]

-

AlchemyPharm. (n.d.). 4-Chloro-3-sulfamoylbenzoyl chloride. [Link]

Sources

- 1. Regioselective construction of 2-substituted indolines enabled by a rhodium-catalyzed decarboxylation–hydroacylation sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. revistadechimie.ro [revistadechimie.ro]

- 7. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy Indapamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a cornerstone in the management of hypertension, exerts its therapeutic effects through a dual mechanism of action: diuresis and direct vasodilation. A significant proportion of its clinical activity is attributed to its metabolic transformation, primarily into 5-Hydroxy Indapamide. This guide provides a comprehensive technical overview of the mechanism of action of this major metabolite. While sharing the natriuretic properties of its parent compound through inhibition of the Na+-Cl- cotransporter in the renal tubules, evidence suggests a nuanced pharmacological profile. This document delves into the known metabolic pathways, the specifics of its diuretic action, and explores the yet-to-be-fully-elucidated vascular effects, presenting a holistic view for researchers engaged in cardiovascular pharmacology and drug development.

Introduction: The Significance of 5-Hydroxy Indapamide

Indapamide is a thiazide-like diuretic widely prescribed for the treatment of hypertension and edema.[1][2] Its efficacy is not solely dependent on the parent molecule but also on its metabolic derivatives. Indapamide undergoes extensive hepatic metabolism, with 5-Hydroxy Indapamide emerging as a principal active metabolite.[3][4] Understanding the precise mechanism of action of this metabolite is crucial for a complete comprehension of Indapamide's therapeutic window and for the development of future antihypertensive agents with improved efficacy and safety profiles.

Metabolic Pathway: The Genesis of an Active Metabolite

The biotransformation of Indapamide to 5-Hydroxy Indapamide is a critical step in its overall pharmacological activity. This metabolic conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved:

-

CYP3A4 and CYP2C19: In vitro studies utilizing human liver microsomes have identified CYP3A4 and CYP2C19 as the major enzymes responsible for the hydroxylation of the indoline moiety of Indapamide to form 5-Hydroxy Indapamide.[3][4]

The following diagram illustrates the metabolic conversion of Indapamide.

Caption: Metabolic Conversion of Indapamide

The Diuretic Mechanism: Inhibition of the Na+-Cl- Cotransporter

The primary diuretic effect of both Indapamide and its 5-Hydroxy metabolite is exerted in the distal convoluted tubule (DCT) of the nephron. The key molecular target is the Na+-Cl- cotransporter (NCC), a member of the SLC12 family of solute carriers.

By inhibiting the NCC, 5-Hydroxy Indapamide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the excretion of these ions, and consequently, water, resulting in a diuretic effect. While the mechanism is presumed to be identical to that of the parent compound, preclinical evidence suggests that 5-Hydroxy Indapamide possesses weaker diuretic properties.

The signaling pathway for the diuretic action is depicted below:

Caption: Diuretic Mechanism in the Distal Convoluted Tubule

Experimental Protocol: Assessing Diuretic Activity

A standard in vivo protocol to quantify and compare the diuretic activity of 5-Hydroxy Indapamide against Indapamide involves the use of metabolic cages with animal models, typically rats.

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats are housed in metabolic cages for a period of acclimatization, with free access to food and water.

-

Fasting: Prior to the experiment, animals are fasted overnight with free access to water.

-

Hydration: A saline load (e.g., 0.9% NaCl, 25 mL/kg body weight) is administered orally to ensure adequate hydration.

-

Drug Administration: Animals are divided into groups and administered either the vehicle control, Indapamide, or 5-Hydroxy Indapamide at various doses orally or intraperitoneally.

-

Urine Collection: Urine is collected at predetermined intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) and the total volume is recorded.

-

Electrolyte Analysis: The concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples is determined using a flame photometer or ion-selective electrodes.

-

Data Analysis: The diuretic effect is expressed as the total urine output per 100g of body weight. Natriuretic, kaliuretic, and chloruretic activities are calculated as the total amount of each electrolyte excreted. Statistical analysis (e.g., ANOVA) is used to compare the effects of the different treatment groups.

The Vascular Mechanism: A Realm of Ongoing Investigation

A key differentiator of Indapamide from traditional thiazide diuretics is its direct vasodilatory effect, which contributes significantly to its antihypertensive action.[2] This effect is believed to be mediated by an inhibition of calcium influx in vascular smooth muscle cells.[2] However, the extent to which 5-Hydroxy Indapamide shares this property remains an area of active investigation, with a notable scarcity of direct comparative data in the published literature.

The proposed vascular mechanism of the parent drug, Indapamide, is illustrated below, with the role of 5-Hydroxy Indapamide being speculative.

Caption: Proposed Vascular Mechanism of Action

Experimental Protocols for Elucidating Vascular Effects

To definitively characterize the vascular effects of 5-Hydroxy Indapamide, a combination of in vitro and in vivo experimental approaches is necessary.

4.1.1. In Vitro Aortic Ring Relaxation Assay

This assay directly measures the ability of a compound to induce vasodilation in isolated arterial segments.

Step-by-Step Methodology:

-

Tissue Preparation: The thoracic aorta is dissected from a euthanized animal (e.g., rat or rabbit) and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the ring is attached to a fixed support and the other to an isometric force transducer.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for 60-90 minutes. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of 5-Hydroxy Indapamide or Indapamide are added to the organ bath.

-

Data Recording and Analysis: The relaxation response is recorded as a percentage of the pre-contraction tension. Dose-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of each compound.

4.1.2. Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells, providing insights into the molecular mechanism of vasodilation.

Step-by-Step Methodology:

-

Cell Isolation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record ion currents. A glass micropipette filled with an appropriate intracellular solution forms a high-resistance seal with the cell membrane.

-

Voltage Protocol: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit ion channel currents, particularly L-type Ca2+ currents.

-

Drug Perfusion: 5-Hydroxy Indapamide or Indapamide is applied to the cell via a perfusion system.

-

Data Acquisition and Analysis: The effect of the drug on the amplitude and kinetics of the ion channel currents is recorded and analyzed to determine its inhibitory effects.

Quantitative Data Summary

Direct, head-to-head quantitative comparisons of the pharmacological activity of Indapamide and 5-Hydroxy Indapamide are limited in the public domain. The following table provides a qualitative summary based on available information.

| Parameter | Indapamide | 5-Hydroxy Indapamide | Reference |

| Diuretic Potency | Established diuretic activity | Possesses diuretic properties, but suggested to be less potent than Indapamide | [3] |

| Primary Renal Target | Na+-Cl- Cotransporter (NCC) | Presumed to be the Na+-Cl- Cotransporter (NCC) | [3] |

| Vascular Effect | Direct vasodilation via inhibition of Ca2+ influx | Not definitively established; a key area for further research | [2] |

Conclusion and Future Directions

5-Hydroxy Indapamide is a pharmacologically active metabolite that contributes to the overall therapeutic effect of Indapamide. Its primary mechanism of action in the kidney is the inhibition of the Na+-Cl- cotransporter, leading to diuresis, albeit with a lower potency than its parent compound. The direct vascular effects of 5-Hydroxy Indapamide, however, remain a critical knowledge gap.

Future research should focus on:

-

Quantitative Comparison of NCC Inhibition: Determining the binding affinity (Ki) and inhibitory concentration (IC50) of 5-Hydroxy Indapamide on the Na+-Cl- cotransporter in comparison to Indapamide.

-

Elucidation of Vascular Mechanisms: Conducting comprehensive in vitro and in vivo studies to definitively assess the vasodilatory properties of 5-Hydroxy Indapamide, including its effects on calcium channels and other potential vascular targets.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models to better understand the relative contribution of 5-Hydroxy Indapamide to the overall antihypertensive effect of Indapamide in vivo.

A deeper understanding of the complete pharmacological profile of 5-Hydroxy Indapamide will not only refine our knowledge of a widely used antihypertensive drug but also pave the way for the rational design of novel therapeutics with optimized efficacy and safety.

References

-

Yan, F., Hu, Y., Di, B., He, P. L., & Sun, G. (2012). Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats. Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 208–220. [Link]

-

(2012). Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats. ResearchGate. [Link]

-

Mayo Clinic. (2023). Indapamide (Oral Route). [Link]

-

Caruso, F. R., Szabadi, R. R., & Vukovich, R. A. (1983). The pharmacology and clinical pharmacology of indapamide. American heart journal, 106(1 Pt 2), 212–220. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Therapeutic Potential of 5-Hydroxy Indapamide: A Technical Guide for Drug Development Professionals

Foreword: Beyond Diuresis - Unveiling the Antioxidant Promise of a Key Metabolite

For decades, indapamide has been a cornerstone in the management of hypertension and edema, primarily valued for its diuretic and vasodilatory properties. However, within the metabolic cascade of this widely prescribed therapeutic lies a principal metabolite, 5-Hydroxy Indapamide, that is now emerging from the shadow of its parent compound. While possessing a more modest diuretic effect, 5-Hydroxy Indapamide exhibits a compelling and potentially more impactful therapeutic profile as a potent antioxidant. This guide provides an in-depth exploration of 5-Hydroxy Indapamide, moving beyond its role as a mere metabolic byproduct to positioning it as a molecule of significant interest for the development of novel therapeutics targeting oxidative stress-mediated pathologies. For researchers and drug development professionals, understanding the nuances of its synthesis, mechanism of action, and preclinical evaluation is paramount to unlocking its full therapeutic potential.

Synthesis and Physicochemical Characteristics of 5-Hydroxy Indapamide

The availability of pure and well-characterized 5-Hydroxy Indapamide is the foundational requirement for any preclinical investigation. While it is a major metabolite of indapamide, for dedicated research purposes, a reliable synthetic route is essential.[1]

Conceptual Synthesis Pathway

The synthesis of 5-Hydroxy Indapamide (4-chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide) can be conceptually approached through the condensation of two key intermediates: a protected 5-hydroxy-2-methylindoline derivative and 4-chloro-3-sulfamoylbenzoyl chloride. A generalized synthetic scheme is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, would require optimization for yield and purity.

Figure 1: Conceptual workflow for the synthesis of 5-Hydroxy Indapamide.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Hydroxy Indapamide is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ClN₃O₄S | PubChem[2] |

| Molecular Weight | 381.8 g/mol | PubChem[2] |

| IUPAC Name | 4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | PubChem[2] |

| CAS Number | 126750-70-7 | PubChem[2] |

| Appearance | Off-white solid | |

| Solubility | Soluble in Methanol and DMSO |

Table 1: Physicochemical properties of 5-Hydroxy Indapamide.

Pharmacological Profile: A Dual Mechanism of Action

The pharmacological activity of 5-Hydroxy Indapamide is characterized by two primary mechanisms: a modest diuretic effect and a potent antioxidant activity.

Diuretic Activity: A Attenuated Effect Compared to the Parent Compound

Similar to its parent drug, indapamide, 5-Hydroxy Indapamide is presumed to exert a diuretic effect through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[3] This inhibition leads to increased excretion of sodium and water. However, preclinical evidence suggests that this diuretic potency is significantly less than that of indapamide.[3]

Antioxidant Activity: A Promising Therapeutic Avenue

The most compelling therapeutic potential of 5-Hydroxy Indapamide lies in its potent antioxidant properties.[3][4] Studies have demonstrated that it is an effective scavenger of superoxide radical anions and provides significant protection against peroxyl radical-induced damage.[3] In comparative studies, 5-Hydroxy Indapamide exhibits superior antioxidant potency to its parent compound, indapamide.[3]

The proposed mechanism for this antioxidant activity involves the donation of a hydrogen atom from the hydroxyl group on the indole ring to neutralize free radicals. This activity is thought to be a key contributor to the potential vasoprotective effects of the compound.[3]

Figure 2: Proposed direct radical scavenging mechanism of 5-Hydroxy Indapamide.

While direct radical scavenging is a plausible mechanism, it is also hypothesized that 5-Hydroxy Indapamide may exert its antioxidant effects through the activation of endogenous antioxidant signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6][7] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Further investigation into the potential interaction of 5-Hydroxy Indapamide with the Nrf2/Keap1 signaling axis is a critical area for future research.

Preclinical Evaluation: Methodologies and Protocols

A robust preclinical evaluation of 5-Hydroxy Indapamide requires a suite of well-defined in vitro and in vivo assays to characterize its diuretic and antioxidant activities.

In Vivo Assessment of Diuretic Activity

A standard and self-validating protocol to assess diuretic activity in a rodent model is detailed below. This protocol allows for the quantitative comparison of urine output and electrolyte excretion.[3]

Experimental Protocol: In Vivo Diuretic Activity in Rats

-

Animal Model: Male Wistar rats (200-250 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week with free access to standard laboratory chow and water.

-

Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indapamide, 5 mg/kg)

-

5-Hydroxy Indapamide (at various dose levels, e.g., 5, 10, 20 mg/kg)

-

-

Experimental Procedure:

-

Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water.

-

Hydration: To ensure adequate urine flow, animals are orally hydrated with 25 mL/kg of normal saline.

-

Drug Administration: Immediately following hydration, the respective compounds or vehicle are administered orally.

-

Metabolic Cages: Each animal is placed in an individual metabolic cage for the collection of urine.

-

Urine Collection: Urine is collected at regular intervals (e.g., 0-6 hours and 6-24 hours). The total volume of urine is recorded for each collection period.

-

-

Urine Analysis:

-

Electrolytes: The concentrations of Na⁺, K⁺, and Cl⁻ in the collected urine are determined using a flame photometer or ion-selective electrodes.[3]

-

-

Data Analysis:

-

Diuretic activity is expressed as the total urine output per 100 g of body weight.

-

Natriuretic, kaliuretic, and chloruretic activities are calculated as the total excretion of each electrolyte.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control.

-

Figure 3: Experimental workflow for the in vivo assessment of diuretic activity.

In Vitro Assessment of Antioxidant Activity

A multi-assay approach is recommended to comprehensively characterize the antioxidant potential of 5-Hydroxy Indapamide. The Oxygen Radical Absorbance Capacity (ORAC) assay and Electron Paramagnetic Resonance (EPR) spectroscopy are two powerful and complementary techniques.[3]

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[3][8]

-

Reagents:

-

Procedure:

-

In a 96-well black microplate, add the fluorescein probe to all wells.

-

Add Trolox standards, 5-Hydroxy Indapamide, Indapamide, or a blank (buffer) to the respective wells.

-

Incubate the plate at 37°C.

-

Initiate the reaction by adding AAPH to all wells.

-

Monitor the decay of fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

-

Subtract the AUC of the blank from the AUC of the samples and standards.

-

Generate a standard curve using the Trolox standards.

-

Express the ORAC value of the test compounds in Trolox equivalents (TE).

-

Experimental Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy for Superoxide Scavenging

EPR with spin trapping is a highly specific method for the detection and quantification of short-lived free radicals like superoxide.[3][9]

-

Reagents:

-

Xanthine and Xanthine Oxidase (to generate superoxide radicals)

-

DMPO (5,5-dimethyl-1-pyrroline N-oxide) - a spin trap that forms a stable adduct with superoxide[3]

-

5-Hydroxy Indapamide and Indapamide solutions.

-

-

Procedure:

-

In a reaction tube, combine the xanthine/xanthine oxidase system, DMPO, and the test compound or vehicle.

-

Transfer the mixture to a capillary tube suitable for EPR analysis.

-

Immediately record the EPR spectrum. The signal intensity of the DMPO-OOH adduct is proportional to the amount of superoxide trapped.

-

-

Data Analysis:

-

Measure the signal intensity of the DMPO-OOH adduct in the presence and absence of the test compounds.

-

Calculate the percentage of superoxide scavenging activity.

-

Pharmacokinetic Profiling

| Pharmacokinetic Parameter | Indapamide | 5-Hydroxy Indapamide |

| Absorption | Rapidly and completely absorbed | Data not available |

| Time to Peak (Tmax) | ~2.3 hours | Data not available |

| Half-life (t½) | ~16 hours (biphasic elimination) | Data not available |

| Metabolism | Extensively metabolized in the liver to 19 metabolites | Primary metabolite |

| Excretion | ~70% in urine, ~23% in feces (as metabolites) | Data not available |

Table 2: Pharmacokinetic parameters of Indapamide.[10] Specific data for 5-Hydroxy Indapamide requires further investigation.

Future Directions and Therapeutic Implications

The potent antioxidant properties of 5-Hydroxy Indapamide position it as a promising candidate for the treatment of a range of pathologies underpinned by oxidative stress.[2] The reduced diuretic effect compared to indapamide could be advantageous in indications where diuresis is not the primary therapeutic goal and may lead to a better safety profile with respect to electrolyte imbalances.

Potential Therapeutic Areas for Investigation:

-

Cardiovascular Diseases: The vasoprotective effects of its antioxidant activity could be beneficial in conditions such as atherosclerosis, ischemia-reperfusion injury, and heart failure.[2][11][12]

-

Neurodegenerative Diseases: Oxidative stress is a key contributor to the pathogenesis of diseases like Alzheimer's and Parkinson's. The ability of 5-Hydroxy Indapamide to mitigate oxidative damage warrants investigation in relevant preclinical models.

-

Diabetic Complications: Many of the long-term complications of diabetes are associated with increased oxidative stress.

Critical Next Steps for Research and Development:

-

Development of a Scalable and Cost-Effective Synthesis: A robust synthetic route is necessary to produce sufficient quantities of high-purity 5-Hydroxy Indapamide for extensive preclinical and potential clinical studies.

-

Elucidation of the Antioxidant Signaling Pathway: Investigating the interaction of 5-Hydroxy Indapamide with the Nrf2 pathway and other endogenous antioxidant systems will provide a deeper understanding of its mechanism of action.

-

Comprehensive Pharmacokinetic and Safety Profiling: Dedicated studies are required to determine the full pharmacokinetic profile and to establish the safety and tolerability of 5-Hydroxy Indapamide.

-

In Vivo Efficacy Studies: Evaluation in relevant animal models of cardiovascular and neurodegenerative diseases is essential to validate its therapeutic potential.

Conclusion

5-Hydroxy Indapamide represents a compelling opportunity to repurpose a known metabolite for new therapeutic indications. Its potent antioxidant activity, coupled with a potentially favorable safety profile due to its attenuated diuretic effects, makes it a molecule of significant interest. This guide has provided a foundational framework for researchers and drug development professionals to embark on a comprehensive evaluation of 5-Hydroxy Indapamide. Through rigorous preclinical investigation, the full therapeutic promise of this intriguing compound may be realized, offering new hope for the treatment of a multitude of diseases driven by oxidative stress.

References

-

Vergely, C., Walker, M. K., Zeller, M., Rademakers, J. R., Maupoil, V., Schiavi, P., Guez, D., & Rochette, L. (1998). Antioxidant properties of indapamide, 5-OH indapamide and hydrochlorothiazide evaluated by oxygen-radical absorbing capacity and electron paramagnetic resonance. Molecular and Cellular Biochemistry, 178(1-2), 151–155. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 196806, 5-Hydroxyindapamide. Retrieved from [Link]

-

Buettner, G. R. (1987). The spin trapping of superoxide and hydroxyl free radicals with DMPO (5,5-dimethylpyrroline-N-oxide): more about iron. Free Radical Research Communications, 3(5), 259-303. [Link]

-

Caruso, F. S., Szabadi, R. R., & Vukovich, R. A. (1983). Pharmacokinetics and clinical pharmacology of indapamide. American heart journal, 106(1 Pt 2), 212–220. [Link]

-

Roush, G. C., Ernst, M. E., & Sica, D. A. (2015). Head-to-Head Comparisons of Hydrochlorothiazide With Indapamide and Chlorthalidone: Antihypertensive and Metabolic Effects. Hypertension, 65(5), 1041–1046. [Link]

-

Loboda, A., Damulewicz, M., Pyza, E., Jozkowicz, A., & Dulak, J. (2016). Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism. Cellular and molecular life sciences : CMLS, 73(17), 3221–3247. [Link]

-

Roush, G. C., & Sica, D. A. (2016). Redefining diuretics use in hypertension: why select a thiazide-like diuretic? Current hypertension reports, 18(5), 37. [Link]

-

Campbell, D. B., Taylor, A. R., Hopkins, Y. W., & Williams, J. R. (1977). Pharmacokinetics and metabolism of indapamide: a review. Current medical research and opinion, 5 Suppl 1, 13–24. [Link]

-

G-Biosciences (n.d.). ORAC Assay Kit. Retrieved from [Link]

-

Peyrot, F., & Ducrocq, C. (2016). Use of Spin Traps to Detect Superoxide Production in Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy. Methods in molecular biology (Clifton, N.J.), 1449, 139–153. [Link]

-

BioIVT (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

-

Tonelli, C., Chio, I. I. C., & Tuveson, D. A. (2018). The Nrf2 pathway in cancer and its therapeutic potential. The Journal of clinical investigation, 128(10), 4163–4172. [Link]

-

Rochette, L., Zeller, M., Cottin, Y., & Vergely, C. (2014). Oxidative stress and cardiovascular diseases. International journal of molecular sciences, 15(11), 21297–21314. [Link]

-

Habtemariam, S. (2020). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules (Basel, Switzerland), 25(19), 4476. [Link]

-

Grebow, P. E., Treitman, J. A., Barry, E. P., Blasucci, D. J., Portelli, S. T., Tantillo, N. C., Vukovich, R. A., & Neiss, E. S. (1982). Pharmacokinetics and bioavailability of indapamide--a new antihypertensive drug. European journal of clinical pharmacology, 22(4), 295–299. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

-

Chen, X., & Kunsch, C. (2004). Induction of cytoprotective genes through Nrf2/antioxidant response element pathway: a new therapeutic approach for the treatment of inflammatory diseases. Current pharmaceutical design, 10(8), 879–891. [Link]

-

Acanthus Research Inc. (n.d.). 5-Hydroxy Indapamide. Retrieved from [Link]

-

Wu, K. C., & Liu, J. J. (2020). Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. Methods in molecular biology (Clifton, N.J.), 2084, 111–120. [Link]

-

BMG LABTECH (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]

-

Zen-Bio, Inc. (2021). ORAC Antioxidant Assay Kit. Retrieved from [Link]

-

de Oliveira, M. R. (2016). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Food Chemistry, 199, 735–742. [Link]

-

Sena, C. M., Pereira, A. M., & Seiça, R. (2020). Oxidative Stress in Cardiovascular Diseases. Antioxidants (Basel, Switzerland), 9(4), 304. [Link]

-

Vomund, S., Schäfer, A., Parnham, M. J., Brüne, B., & von Knethen, A. (2017). Nrf2, the Master Regulator of Anti-Oxidative Responses. International journal of molecular sciences, 18(12), 2772. [Link]

-

Zhang, R., Xu, M., Wang, Y., Xie, F., Zhang, G., & Qin, X. (2021). Nrf2-a promising therapeutic target for cardiovascular diseases. Oxidative medicine and cellular longevity, 2021, 8820666. [Link]

-

Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of agricultural and food chemistry, 49(10), 4619–4626. [Link]

-

Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in the Determination of Antioxidant Activity. Antioxidants (Basel, Switzerland), 10(3), 334. [Link]

-

Active Concepts (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]

-

G-Biosciences (n.d.). ORAC Assay. Retrieved from [Link]

-

Kamiya Biomedical Company (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

-

da Costa, R. M., Rodrigues, D., Pereira, C. A., & da Silva, J. L. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Toxicology in Vitro, 34, 79–86. [Link]

-

Huang, D., Ou, B., Hampsch-Woodill, M., Flanagan, J. A., & Prior, R. L. (2002). High-throughput assay of oxygen radical absorbance capacity (ORAC) using a multichannel liquid handling system coupled with a microplate fluorescence reader in a 96-well format. Journal of agricultural and food chemistry, 50(16), 4437–4444. [Link]

-

Journal of Medicinal Plants Research (n.d.). anti-oxidant and anti-diabetic activities of lespedeza cuneata water extract : references - Academic Journals. Retrieved from [Link]

-

Agilent Technologies (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

-

MDPI (n.d.). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Retrieved from [Link]

-

MDPI (n.d.). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Retrieved from [Link]

-

MDPI (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from [Link]

-

MDPI (n.d.). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Retrieved from [Link]

-

MDPI (n.d.). Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract. Retrieved from [Link]

-

MDPI (n.d.). Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities. Retrieved from [Link]

-

MDPI (n.d.). Advances in Nrf2 Signaling Pathway by Targeted Nanostructured-Based Drug Delivery Systems. Retrieved from [Link]

-

MDPI (n.d.). A Narrative Review on Nitrate-Rich Diets as Adjuncts to Antihypertensive Therapy: Enhancing Treatment Efficacy via Oxidative Stress Modulation. Retrieved from [Link]

-

MDPI (n.d.). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L.. Retrieved from [Link]

-

Frontiers (n.d.). In vitro and In vivo Antioxidant, Anti-hyperlipidemic Properties and Chemical Characterization of Centella asiatica (L.) Extract. Retrieved from [Link]

-

Frontiers (n.d.). Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals. Retrieved from [Link]

- Google Patents (n.d.). CN100422146C - Synthesis method of indapamide.

- Google Patents (n.d.). CN105237381A - Preparation method of 5-hydroxy-1-indanone.

-

ResearchGate (n.d.). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

-

ResearchGate (n.d.). Use of spin traps to detect superoxide production in living cells by electron paramagnetic resonance (EPR) spectroscopy. Retrieved from [Link]

-

PubMed Central (n.d.). Oxidative Stress in Cardiovascular Diseases. Retrieved from [Link]

-

PubMed Central (n.d.). Deciphering Oxidative Stress in Cardiovascular Disease Progression: A Blueprint for Mechanistic Understanding and Therapeutic Innovation. Retrieved from [Link]

-

PubMed Central (n.d.). Activation of Nrf2 signaling by natural products-can it alleviate diabetes?. Retrieved from [Link]

-

PubMed (n.d.). Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E. Retrieved from [Link]

-

PubMed (n.d.). Experimental Models of Oxidative Stress Related to Cardiovascular Diseases and Diabetes. Retrieved from [Link]

-

PubMed (n.d.). Nrf2 activation as target to implement therapeutic treatments. Retrieved from [Link]

Sources

- 1. Experimental Models of Oxidative Stress Related to Cardiovascular Diseases and Diabetes | Publicación [silice.csic.es]

- 2. Oxidative Stress and Antioxidant Treatments in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant properties of indapamide, 5-OH indapamide and hydrochlorothiazide evaluated by oxygen-radical absorbing capacity and electron paramagnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative Stress in Cardiovascular Diseases [mdpi.com]

- 12. Deciphering Oxidative Stress in Cardiovascular Disease Progression: A Blueprint for Mechanistic Understanding and Therapeutic Innovation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Hydroxy Indapamide in Hypertension Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Hydroxy Indapamide, a primary active metabolite of the antihypertensive drug Indapamide, in the study of hypertension. This document outlines the theoretical framework, potential mechanisms of action, and detailed experimental protocols to investigate its pharmacological profile.

Introduction: The Significance of 5-Hydroxy Indapamide in Antihypertensive Drug Discovery

Indapamide is a well-established thiazide-like diuretic used in the management of hypertension.[1] Its therapeutic effects are attributed to both a diuretic action and a direct vascular effect.[2][3] Indapamide undergoes extensive hepatic metabolism, resulting in the formation of 19 metabolites.[4] Among these, 5-Hydroxy Indapamide is a significant metabolite, and understanding its distinct pharmacological properties is crucial for a complete comprehension of Indapamide's overall antihypertensive efficacy and for the potential development of new therapeutic agents. This guide provides the necessary protocols to explore the hypothesis that 5-Hydroxy Indapamide contributes significantly to the vasorelaxant effects of the parent drug, potentially through modulation of vascular ion channels.

Pharmacological Profile and Mechanism of Action

Indapamide, the parent compound, exerts its antihypertensive effects through a dual mechanism:

-

Diuretic Action: It inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[5] This reduction in blood volume contributes to the lowering of blood pressure.

-

Direct Vascular Effects: Indapamide has been shown to cause vasodilation by directly acting on vascular smooth muscle.[5] This is thought to involve the modulation of ion fluxes, particularly calcium ions, leading to reduced vascular resistance.[6][7][8][9]

5-Hydroxy Indapamide, as a major metabolite, is hypothesized to share and potentially enhance the direct vascular effects of the parent drug. Hydroxylation can alter the polarity and binding affinity of a molecule, potentially leading to a more potent or specific interaction with its molecular targets in vascular smooth muscle cells.

Proposed Investigational Target: KCNQ/Kv7 Potassium Channels

Voltage-gated potassium channels of the Kv7 (KCNQ) family are critical regulators of vascular smooth muscle tone.[10] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in vasodilation. Several members of the KCNQ gene family (KCNQ1-5) are expressed in vascular smooth muscle.[2] Given that Indapamide's vascular effects involve modulation of ion currents, investigating the interaction of 5-Hydroxy Indapamide with Kv7 channels is a logical and promising avenue of research.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of 5-Hydroxy Indapamide's vascular effects.

Protocol 1: In Vitro Assessment of Vasodilator Activity using Wire Myography

This protocol details the use of wire myography to assess the direct effect of 5-Hydroxy Indapamide on the contractility of isolated small resistance arteries.[11][12][13]

Objective: To determine the concentration-response relationship of 5-Hydroxy Indapamide-induced vasodilation in pre-constricted arterial segments.

Materials and Reagents:

-

5-Hydroxy Indapamide (synthesis can be performed based on established methods for similar compounds)[14][15][16]

-

Isolated resistance arteries (e.g., mesenteric arteries from spontaneously hypertensive rats or normotensive controls)

-

Physiological Salt Solution (PSS), composition in mM: NaCl 119, KCl 4.7, KH2PO4 1.18, MgSO4 1.17, NaHCO3 25, CaCl2 2.5, EDTA 0.026, Glucose 5.5.

-

Phenylephrine (vasoconstrictor)

-

Acetylcholine (endothelium-dependent vasodilator)

-

Wire myograph system (e.g., DMT)

-

Dissection microscope and tools

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Vessel Dissection and Mounting:

-

Isolate mesenteric arteries and place them in cold PSS.

-

Under a dissection microscope, carefully clean the arteries of surrounding adipose and connective tissue.

-

Cut the arteries into 2 mm-long rings.

-

Mount the arterial rings on the two wires of the myograph jaws in a chamber filled with PSS maintained at 37°C and continuously gassed with carbogen.[17]

-

-

Equilibration and Normalization:

-

Allow the mounted vessels to equilibrate for at least 30 minutes.

-

Normalize the arteries to a tension equivalent to a physiological transmural pressure to ensure optimal and reproducible contractile responses.[17]

-

-

Viability and Endothelial Integrity Check:

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1-10 µM).

-

Once a plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent vasodilation. A relaxation of >80% indicates intact endothelium.

-

Wash the chambers with PSS to return to baseline tension.

-

-

Concentration-Response Curve for 5-Hydroxy Indapamide:

-

Pre-constrict the arterial rings with a submaximal concentration of phenylephrine.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of 5-Hydroxy Indapamide (e.g., 1 nM to 100 µM) to the bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax).

-

Data Presentation:

| Compound | EC50 (µM) | Emax (%) |

| 5-Hydroxy Indapamide | Experimental Value | Experimental Value |

| Indapamide (Control) | Experimental Value | Experimental Value |

Protocol 2: Electrophysiological Investigation of Kv7 Channel Modulation using Patch-Clamp

This protocol describes the use of whole-cell patch-clamp electrophysiology to directly assess the effect of 5-Hydroxy Indapamide on Kv7 channel currents in isolated vascular smooth muscle cells.[18][19][20]

Objective: To determine if 5-Hydroxy Indapamide modulates the activity of Kv7 channels in vascular smooth muscle cells.

Materials and Reagents:

-

Isolated vascular smooth muscle cells (enzymatically dispersed from mesenteric arteries)

-

5-Hydroxy Indapamide

-

Extracellular (bath) solution, composition in mM: NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution, composition in mM: K-aspartate 120, KCl 20, MgCl2 1, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

Procedure:

-

Cell Preparation:

-

Isolate single vascular smooth muscle cells from mesenteric arteries by enzymatic digestion.

-

-

Patch-Clamp Recording:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Recording Kv7 Currents:

-

Hold the cell at a membrane potential of -60 mV.

-

Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments) to elicit potassium currents.

-

Record the resulting currents in the absence (control) and presence of 5-Hydroxy Indapamide.

-

-

Data Analysis:

-

Measure the amplitude of the outward potassium currents at each voltage step.

-

Construct current-voltage (I-V) relationship plots.

-

Compare the current amplitudes in the presence and absence of 5-Hydroxy Indapamide to determine its effect (activation or inhibition).

-

Data Presentation:

| Condition | Current Density at +40 mV (pA/pF) |

| Control | Experimental Value |

| 5-Hydroxy Indapamide (10 µM) | Experimental Value |

Protocol 3: Quantification of 5-Hydroxy Indapamide in Biological Samples using RP-HPLC

This protocol provides a starting point for developing a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 5-Hydroxy Indapamide in plasma or other biological matrices.[1][21][22][23][24]

Objective: To establish a reliable analytical method for pharmacokinetic and metabolic studies of 5-Hydroxy Indapamide.

Materials and Reagents:

-

5-Hydroxy Indapamide analytical standard

-

Indapamide (for comparison)

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

HPLC system with UV or Mass Spectrometric (MS) detection

Proposed HPLC Method Parameters (to be optimized):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength (UV): Approximately 240-280 nm (to be determined by UV scan of 5-Hydroxy Indapamide). MS detection will provide higher sensitivity and selectivity.

-

Injection Volume: 20 µL.

Procedure:

-

Sample Preparation:

-

For plasma samples, perform protein precipitation with acetonitrile followed by centrifugation.

-

Evaporate the supernatant and reconstitute in the mobile phase.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of 5-Hydroxy Indapamide of known concentrations in the appropriate matrix (e.g., drug-free plasma).

-

Analyze the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the prepared samples into the HPLC system.

-

Identify and quantify the peak corresponding to 5-Hydroxy Indapamide based on retention time and the calibration curve.

-

-

Method Validation:

-

Validate the method according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.

-

Visualization of Proposed Mechanisms and Workflows

Signaling Pathway of Vasodilation

Caption: Workflow for in vitro characterization of 5-Hydroxy Indapamide.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for elucidating the pharmacological activity of 5-Hydroxy Indapamide. By systematically investigating its effects on vascular tone and specific ion channels, researchers can gain valuable insights into the complete mechanism of action of Indapamide and potentially identify a novel therapeutic lead for the treatment of hypertension. Future studies should also include in vivo models of hypertension to confirm the antihypertensive efficacy of 5-Hydroxy Indapamide and to evaluate its pharmacokinetic and safety profiles.

References

-

Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats. (2012). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

- Antihypertensive action of indapamide and review of pharmacology and toxicology. (1983). Current Medical Research and Opinion.

-

The possible mode of action of indapamide: a review. (1983). Current Medical Research and Opinion. [Link]

-

Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats. (2012). ResearchGate. [Link]

-

Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats. (2012). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Antihypertensive effect of indapamide with special emphasis on renal prostaglandin production. (1983). European Journal of Clinical Pharmacology. [Link]

-

KCNQ (Kv7) potassium channel activators as bronchodilators: combination with a β2-adrenergic agonist enhances relaxation of rat airways. (2014). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Patch-clamp protocol. (n.d.). protocols.io. [Link]

-

Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. (n.d.). Journal of Pharmaceutical Research and Education. [Link]

-

Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application. (2018). Journal of Chromatography B. [Link]

-

INDAPAMIDE 5-HYDROXY. (n.d.). Allmpus. [Link]

-

Wire myography: the ultimate guide (protocol included). (2023). REPROCELL. [Link]

-

Effects of indapamide on Ca2+ entry into vascular smooth muscle cells. (1998). British Journal of Pharmacology. [Link]

-

What is the mechanism of Indapamide? (2024). Patsnap Synapse. [Link]

-

Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form. (2012). Der Pharma Chemica. [Link]

- Formulation and Evaluation of Indapamide Hemihydrate Sustained Release Tablets. (n.d.).

-

Whole Cell Patch Clamp Protocol. (n.d.). protocols.io. [Link]

-

Guidelines for the measurement of vascular function and structure in isolated arteries and veins. (2019). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology. (2020). Frontiers in Physiology. [Link]

-

Development and validation of RP-HPLC method for quantitative estimation of indapamide in bulk and pharmaceutical dosage forms. (2011). ResearchGate. [Link]

-

Whole Cell Patch Clamp Protocol. (n.d.). Creative Bioarray. [Link]

-

Action of indapamide on excitation-contraction coupling in vascular smooth muscle. (1979). Canadian Journal of Physiology and Pharmacology. [Link]

-

Synthesis and purification of indapamide. (2001). Icahn School of Medicine at Mount Sinai. [Link]

-

indapamide. (n.d.). Medscape. [Link]

-

A guide to wire myography. (2021). ResearchGate. [Link]

-

Kv7.5 Potassium Channel Subunits Are the Primary Targets for PKA-Dependent Enhancement of Vascular Smooth Muscle Kv7 Currents. (2015). Molecular Pharmacology. [Link]

-

Development and Validation of RP-HPLC Method for Quantitative estimation of Indapamide in Bulk and Pharmaceutical dosage forms. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Wire Myography. (n.d.). Bio-protocol. [Link]

-

Clinical Profile of Indapamide 2.5mg Tablets. (n.d.). GlobalRx. [Link]

- Synthesis method of indapamide. (n.d.).

-

An overview of the pharmacology and clinical efficacy of indapamide sustained release. (2006). Fundamental & Clinical Pharmacology. [Link]

-

In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review. (2021). International Journal of Molecular Sciences. [Link]

-

Whole cell patch clamp recordings of K + currents in of homotetrameric... (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (2020). University of New Orleans Theses and Dissertations. [Link]

-

Patch clamp techniques for single channel and whole-cell recording. (n.d.). The University of Texas at Dallas. [Link]

-

Chemical modulation of Kv7 potassium channels. (2017). Channels. [Link]

-

EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. (n.d.). DMT. [Link]

-

A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers. (2002). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Indapamide-induced inhibition of calcium movement in smooth muscles. (1989). Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. KCNQ (Kv7) potassium channel activators as bronchodilators: combination with a β2-adrenergic agonist enhances relaxation of rat airways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. What is the mechanism of Indapamide? [synapse.patsnap.com]

- 6. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Action of indapamide on excitation-contraction coupling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Articles [globalrx.com]

- 10. Frontiers | Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology [frontiersin.org]

- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. allmpus.com [allmpus.com]

- 15. scholars.mssm.edu [scholars.mssm.edu]

- 16. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]

- 17. reprocell.com [reprocell.com]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 21. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. researchgate.net [researchgate.net]

- 24. sphinxsai.com [sphinxsai.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for 5-Hydroxy Indapamide Detection

Welcome to the technical support center for the bioanalysis of 5-Hydroxy Indapamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for developing and optimizing a sensitive and specific LC-MS/MS method for this key metabolite of Indapamide.

Indapamide is extensively metabolized in the liver, with hydroxylation being a primary pathway.[1] The resulting 5-Hydroxy Indapamide is a pharmacologically active metabolite, and its accurate quantification is crucial for comprehensive pharmacokinetic and drug metabolism studies. This guide will walk you through the critical parameters and common challenges encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ion m/z values for 5-Hydroxy Indapamide in LC-MS/MS?

A1: Based on metabolic studies, 5-Hydroxy Indapamide is formed by the addition of a single oxygen atom (+16 Da) to the parent indapamide molecule (MW ≈ 365.8 g/mol ). Therefore, you should target the following precursor ions:

-

Positive Ion Mode [M+H]⁺: m/z 382.1 [1]

-

Negative Ion Mode [M-H]⁻: m/z 380.1

Rationale: Electrospray ionization (ESI) typically forms protonated [M+H]⁺ or deprotonated [M-H]⁻ species. A study investigating indapamide metabolism in rats successfully identified the hydroxylated metabolite using the [M+H]⁺ ion at m/z 382.[1]

Q2: I can't find a commercially available analytical standard for 5-Hydroxy Indapamide. What can I do?

A2: This is a common challenge in metabolite analysis. While a certified reference standard is ideal, you have a few options:

-

Custom Synthesis: Contract a specialized chemical synthesis company to prepare the standard. This provides the highest confidence but can be costly and time-consuming.

-

Biosynthesis: Use in vitro methods, such as incubating the parent drug (Indapamide) with human liver microsomes (HLMs), to generate the metabolite.[2] The resulting incubate can be used for initial method development (e.g., identifying retention time and MRM transitions) but not for absolute quantification unless the concentration of the generated metabolite is determined by other means (e.g., qNMR).

-

Quantification using Parent Drug Calibration Curve: In some cases, especially for early-stage discovery studies, metabolites can be quantified using the calibration curve of the parent drug.[3] This approach assumes a similar ionization efficiency and is not ideal for regulated bioanalysis but can provide semi-quantitative data.

Q3: Should I use positive or negative ionization mode for 5-Hydroxy Indapamide?

A3: Both modes should be evaluated during method development.

-

Positive Mode (ESI+) has been successfully used to identify the metabolite at m/z 382 [M+H]⁺.[1]

-

Negative Mode (ESI-) is also a strong candidate. The parent drug, indapamide, shows excellent sensitivity in negative mode due to the acidic sulfonamide group, often using the [M-H]⁻ ion at m/z 364.0.[4] This suggests the 5-Hydroxy metabolite would also ionize well in negative mode at m/z 380.1.

Recommendation: Start by infusing a solution of the metabolite (if available) or the HLM incubate and evaluate signal intensity and stability in both polarities. The choice will depend on which mode provides the best sensitivity and specificity for your matrix and instrument.

Q4: 5-Hydroxy Indapamide is more polar than Indapamide. How does this affect my chromatography?

A4: The addition of a hydroxyl group significantly increases the polarity of the molecule. When using a standard C18 reversed-phase column, you should expect 5-Hydroxy Indapamide to have a shorter retention time than the parent drug, Indapamide. This has several implications:

-

Risk of Matrix Effects: Early eluting compounds are more susceptible to ion suppression from salts and other polar endogenous components of the biological matrix.[5]

-

Resolution: Ensure your gradient is shallow enough to achieve baseline separation between 5-Hydroxy Indapamide, Indapamide, and any other isomers or metabolites of interest.

-

Peak Shape: Poor peak shape (e.g., fronting or tailing) can occur if the initial mobile phase conditions are too high in organic content, causing the analyte to move through the column too quickly without proper focusing.

Method Development & Optimization: A Guided Approach

Optimizing an LC-MS/MS method from scratch requires a systematic approach. The following sections provide detailed starting points and protocols.

Part 1: Mass Spectrometry Parameters

The foundation of a robust method is the selection of sensitive and specific Multiple Reaction Monitoring (MRM) transitions.

Step-by-Step Protocol: MRM Transition Optimization

-

Prepare an Infusion Solution: Use a solution of 5-Hydroxy Indapamide standard (approx. 100-500 ng/mL) in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). If a standard is unavailable, use a concentrated supernatant from an HLM incubation.

-

Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

-

Find the Precursor Ion: Acquire full scan (Q1 scan) spectra to confirm the presence and isolation of the precursor ion (m/z 382.1 in positive mode or 380.1 in negative mode).

-

Generate Product Ion Scan: Perform a product ion scan on the isolated precursor to identify major fragments. Select the most intense and specific fragment ions for your MRM transitions.

-

Optimize Collision Energy (CE): For each MRM transition, ramp the collision energy across a range (e.g., 5 to 50 eV) and plot the resulting fragment intensity. The optimal CE is the value that produces the highest, most stable signal for the product ion.

-

Optimize Source Parameters: While monitoring the optimized MRM transitions, adjust source parameters like declustering potential (DP), gas flows (nebulizer, turbo gas), and temperature to maximize the signal.

Table 1: Proposed Starting MRM Transitions for 5-Hydroxy Indapamide

| Analyte | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Fragment Origin | Starting CE (eV) |

| 5-Hydroxy Indapamide | Positive (ESI+) | 382.1 | 148.1 | Hydroxylated indoline moiety[1] | 20 - 35 |

| 382.1 | 366.1 | Loss of Oxygen (-16 Da)[1] | 15 - 25 | ||

| Negative (ESI-) | 380.1 | 189.0 | Chlorosulfamoyl benzamide moiety[4] | 25 - 40 | |

| 380.1 | 146.1 | Fragment of hydroxylated indoline | 20 - 35 | ||

| Indapamide (Parent) | Positive (ESI+) | 366.1 | 132.1 | Indoline moiety[6] | 25 - 40 |

| Negative (ESI-) | 364.0 | 189.0 | Chlorosulfamoyl benzamide moiety[4] | 30 - 45 |

Note: These are suggested starting points. Optimal values are instrument-dependent and must be determined empirically.

Part 2: Liquid Chromatography Parameters

Good chromatography is essential for separating the analyte from interferences, which is the most effective way to mitigate matrix effects.

Table 2: Recommended Starting LC Conditions

| Parameter | Recommendation | Rationale & Key Considerations |